4-Bromobenzonitrile: A Comprehensive Technical Guide for Researchers
4-Bromobenzonitrile: A Comprehensive Technical Guide for Researchers
CAS Number: 623-00-7
This technical guide provides an in-depth overview of 4-Bromobenzonitrile, a versatile aromatic nitrile compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and reactivity, along with key experimental protocols.
Chemical and Physical Properties
4-Bromobenzonitrile, also known as p-bromobenzonitrile, is a white to light yellow crystalline solid at room temperature.[1] It is characterized by a benzene ring substituted with a bromine atom and a nitrile group at the para position. This substitution pattern imparts specific reactivity to the molecule, making it a valuable building block in synthetic chemistry.
The key physical and chemical properties of 4-Bromobenzonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 623-00-7 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrN | [1][2][3] |
| Molecular Weight | 182.02 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][5] |
| Melting Point | 110-115 °C (lit.) | [6][7] |
| Boiling Point | 235-237 °C (lit.) | [6][7] |
| Solubility | Very slightly soluble in water (0.2 g/L). Soluble in alcohol and ether. | [6][8] |
| EC Number | 210-764-9 | [4][9] |
| MDL Number | MFCD00001811 | [4][9] |
| Beilstein Registry Number | 2041518 | [4][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromobenzonitrile. Various spectroscopic techniques are employed to confirm its structure.
-
¹H NMR: The proton NMR spectrum of 4-Bromobenzonitrile typically shows two doublets in the aromatic region, corresponding to the two sets of equivalent aromatic protons.[10]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromobenzonitrile exhibits a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.[12]
-
Mass Spectrometry (MS): Mass spectral analysis can be used to determine the molecular weight and fragmentation pattern of the compound.[11]
Synthesis of 4-Bromobenzonitrile
A common laboratory-scale synthesis of 4-Bromobenzonitrile involves the dehydration of 4-bromobenzaldehyde oxime. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 4-Bromobenzaldehyde
This two-step procedure involves the formation of the oxime followed by its conversion to the nitrile.
Step 1: Synthesis of p-Bromobenzaldehyde Oxime
-
In a flask equipped with a stirrer, condenser, and thermometer, combine 4-bromobenzaldehyde, hydroxylamine hydrochloride, and water in an appropriate molar ratio.[2]
-
Heat the mixture with stirring at 70-75°C for 1 hour.[2]
-
After the reaction is complete, cool the mixture.[2]
-
Filter the resulting solid and dry it to obtain p-bromobenzaldehyde oxime.[2]
Step 2: Synthesis of 4-Bromobenzonitrile
-
In a flask equipped with a stirrer, condenser, and thermometer, add the dried p-bromobenzaldehyde oxime and formic acid.[2]
-
Stir the mixture and heat it to reflux for 1.5 hours.[2]
-
After cooling, filter the mixture and wash the solid product with water until it is neutral.[2]
-
Dry the solid to yield 4-Bromobenzonitrile.[2]
Reactivity and Applications in Organic Synthesis
4-Bromobenzonitrile is a valuable intermediate in a variety of organic transformations, primarily due to the reactivity of the bromine atom and the nitrile group. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
Cross-Coupling Reactions
4-Bromobenzonitrile is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in the construction of biaryl and aryl-alkyne frameworks, which are common motifs in pharmaceuticals and functional materials.
Suzuki Coupling: This reaction involves the coupling of 4-Bromobenzonitrile with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. For example, the reaction with phenylboronic acid yields 4-cyanobiphenyl.
Sonogashira Coupling: This reaction couples 4-Bromobenzonitrile with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst, to form an aryl-alkyne.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, dissolve 4-Bromobenzonitrile and the desired boronic acid (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, typically 2-3 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
4-Bromobenzonitrile is considered a hazardous substance and should be handled with appropriate safety precautions.[13] It is harmful if swallowed, in contact with skin, and causes serious eye irritation.[14][15] It is also harmful to aquatic life with long-lasting effects.[14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Skin Protection: Wear protective gloves and impervious clothing.[14]
-
Respiratory Protection: Use a suitable respirator if dust is generated or exposure limits are exceeded.[14]
Handling and Storage:
-
Handle in a well-ventilated area.[15]
-
Avoid formation of dust.[15]
-
Keep containers securely sealed when not in use.[13]
-
Store in a dry, cool, and well-ventilated place.[15]
-
Incompatible with strong oxidizing agents, strong bases, and strong acids.[13][16]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[14][15][16]
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents [patents.google.com]
- 10. 4-Cyanobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
